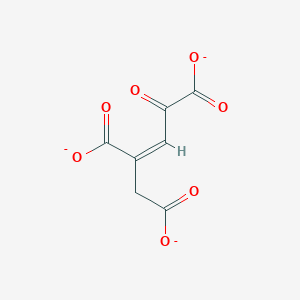

(2Z)-4-oxobut-2-ene-1,2,4-tricarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3O7-3 |

|---|---|

Molecular Weight |

199.09 g/mol |

IUPAC Name |

(Z)-4-oxobut-2-ene-1,2,4-tricarboxylate |

InChI |

InChI=1S/C7H6O7/c8-4(7(13)14)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,9,10)(H,11,12)(H,13,14)/p-3/b3-1- |

InChI Key |

POTZSFVTPSBXLW-IWQZZHSRSA-K |

Isomeric SMILES |

C(/C(=C/C(=O)C(=O)[O-])/C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C(C(=CC(=O)C(=O)[O-])C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Biochemical Pathways and Systemic Roles of 2z 4 Oxobut 2 Ene 1,2,4 Tricarboxylate

Integration into Core Cellular Metabolism and Regulation

Current scientific literature does not provide evidence for the direct integration of (2Z)-4-oxobut-2-ene-1,2,4-tricarboxylate into the central carbon metabolism of organisms. Its documented role is highly specific to a particular catabolic pathway, and as such, its broader impact on core cellular metabolic networks has not been established.

Participation in Energy Homeostasis and Metabolic Flux

There is no direct evidence to suggest that this compound plays a significant role in the regulation of energy homeostasis or metabolic flux in the cell. Its existence is transient, as it is an intermediate in a specific degradation pathway that ultimately funnels into the central metabolism. The final products of the pathway in which it participates, pyruvate (B1213749) and oxaloacetate, are key players in energy production. However, the compound itself is not known to be an allosteric regulator or a signaling molecule involved in energy balance.

Contribution to Biosynthetic and Catabolic Processes

Beyond its established role in the protocatechuate 4,5-cleavage pathway, this compound is not known to be a precursor for any major biosynthetic pathways or to be involved in other catabolic processes. Its chemical structure is specialized for its role in the enzymatic cascade of lignin (B12514952) degradation, and it is not a common building block for other cellular components.

Role in the Protocatechuate 4,5-Cleavage Pathway for Lignin Degradation

The most well-documented and significant role of this compound is as a key intermediate in the protocatechuate 4,5-cleavage pathway. ebi.ac.uk This pathway is crucial for the bacterial degradation of lignin, a complex aromatic polymer abundant in plant cell walls. ebi.ac.uk

Context within Bacterial Aromatic Compound Catabolism

Bacteria have evolved diverse metabolic pathways to utilize aromatic compounds as carbon and energy sources. The protocatechuate 4,5-cleavage pathway is a "meta-cleavage" pathway, one of several routes for the breakdown of protocatechuate, a central intermediate in the catabolism of many aromatic compounds derived from lignin. This pathway ultimately converts the aromatic ring of protocatechuate into intermediates of the citric acid cycle, namely pyruvate and oxaloacetate. ebi.ac.uk

Position as a Key Intermediate in Sphingobium sp. SYK-6

The soil bacterium Sphingobium sp. SYK-6 is a well-studied organism known for its ability to degrade a wide range of lignin-derived aromatic compounds. In this bacterium, this compound, also referred to as (3Z)-2-keto-4-carboxy-3-hexenedioate (KCH), is a critical intermediate. ebi.ac.uk It is formed from its isomer, (4E)-oxalomesaconate (OMA), in a reaction catalyzed by the enzyme LigU, a 1,3-allylic isomerase. ebi.ac.uk The subsequent step in the pathway is the hydration of this compound by the enzyme LigJ hydratase to form 4-carboxy-4-hydroxy-2-oxoadipate. ebi.ac.uk

| Reaction Step | Substrate | Enzyme | Product | Organism |

| Isomerization | (4E)-oxalomesaconate (OMA) | LigU | This compound | Sphingobium sp. SYK-6 |

| Hydration | This compound | LigJ | 4-carboxy-4-hydroxy-2-oxoadipate | Sphingobium sp. SYK-6 |

Theoretical and Computational Perspectives on Metabolic Cycle Integration

To date, there is a lack of specific theoretical or computational studies that propose the integration of this compound into other metabolic cycles. The high specificity of the enzymes that produce and consume this compound suggests that it is likely channeled directly through the protocatechuate 4,5-cleavage pathway with minimal leakage or interaction with other metabolic networks. Computational models of bacterial metabolism that include lignin degradation would inherently feature this compound, but as a transient intermediate rather than a central metabolic hub. Further computational analysis could potentially explore the promiscuity of enzymes acting on this compound or the feasibility of engineering pathways that could link it to other metabolic routes, but such studies are not currently available in the public domain.

Exploration as a Constituent of the Reverse Tricarboxylic Acid Cycle

The reverse tricarboxylic acid (rTCA) cycle, also known as the reductive TCA cycle, is a significant biochemical pathway for carbon fixation in certain anaerobic and microaerobic microorganisms. libretexts.orgwikipedia.org This cycle effectively runs the citric acid cycle in reverse, utilizing a series of enzymatic reactions to synthesize acetyl-CoA from two molecules of carbon dioxide. libretexts.orgwikipedia.org Key enzymes that are distinct to the rTCA cycle and enable its reductive direction include ATP citrate (B86180) lyase, 2-oxoglutarate:ferredoxin oxidoreductase, and fumarate (B1241708) reductase. wikipedia.orgnih.gov

A thorough review of the scientific literature does not support the role of this compound as a direct intermediate or constituent of the canonical reverse tricarboxylic acid cycle for carbon fixation. The established intermediates of the rTCA cycle include succinyl-CoA, α-ketoglutarate, isocitrate, citrate, oxaloacetate, malate, and fumarate. libretexts.orgwikipedia.org

Instead, research has identified this compound, also referred to as (3Z)-2-keto-4-carboxy-3-hexenedioate (KCH), as an intermediate in a distinct biochemical pathway: the degradation of lignin. wikipedia.orgebi.ac.uk Specifically, it is a component of the protocatechuate 4,5-cleavage pathway found in soil bacteria such as Sphingobium sp. SYK-6. wikipedia.orgebi.ac.uk

In this pathway, the enzyme LigU, a 1,3-allylic isomerase, catalyzes the conversion of (4E)-oxalomesaconate (OMA) into this compound (KCH). wikipedia.orgebi.ac.uk This isomerization is a critical step that repositions a double bond within the molecule. Subsequently, the enzyme LigJ, a hydratase, acts on KCH to produce 4-carboxy-4-hydroxy-2-oxoadipate. wikipedia.orgebi.ac.uk This degradation pathway ultimately breaks down aromatic compounds derived from lignin into central metabolites like pyruvate and oxaloacetate, which can then enter the standard tricarboxylic acid cycle. wikipedia.orgebi.ac.uk

While this pathway interfaces with the TCA cycle, the involvement of this compound is in a catabolic sequence for lignin-derived compounds, not in the anabolic, carbon-fixing rTCA cycle.

Research Findings on the Isomerization of (4E)-oxalomesaconate to this compound

Detailed kinetic studies have been conducted on the enzyme LigU, which is responsible for the formation of this compound from (4E)-oxalomesaconate. The following table summarizes the key research findings.

| Parameter | Value | Conditions | Source |

| Enzyme | LigU | pH 8.0 | wikipedia.org |

| Substrate | (4E)-oxalomesaconate (OMA) | pH 8.0 | wikipedia.org |

| Product | This compound (KCH) | pH 8.0 | wikipedia.org |

| kcat | 1300 ± 120 s-1 | pH 8.0 | wikipedia.org |

| kcat/Km | (7.7 ± 1.5) × 106 M-1s-1 | pH 8.0 | wikipedia.org |

Enzymology of 2z 4 Oxobut 2 Ene 1,2,4 Tricarboxylate Transformations

LigU-Catalyzed Isomerization to (2Z)-4-oxobut-2-ene-1,2,4-tricarboxylic Acid (KCH)

In the protocatechuate 4,5-cleavage pathway found in the soil bacterium Sphingobium sp. SYK-6, the enzyme LigU plays a crucial role in converting an upstream metabolite into (2Z)-4-oxobut-2-ene-1,2,4-tricarboxylic acid, also known as (3Z)-2-keto-4-carboxy-3-hexenedioate (KCH). ebi.ac.uk This isomerization is a vital step that prepares the molecule for subsequent hydration.

LigU exhibits specific catalytic activity towards (4E)-oxalomesaconate (OMA). ebi.ac.uk The enzyme catalyzes the isomerization of the double bond within the OMA molecule. Using nuclear magnetic resonance (NMR) spectroscopy, it has been demonstrated that LigU facilitates the migration of the double bond from its position between C4 and C5 in OMA to a new position between C3 and C4. ebi.ac.uk This transformation results in the formation of KCH. ebi.ac.uk

The underlying chemical mechanism for this conversion is a 1,3-allylic isomerization. ebi.ac.uk This type of reaction involves the shifting of a double bond and a hydrogen atom, effectively repositioning the reactive center of the molecule for the next enzymatic step in the pathway.

The catalytic efficiency of LigU has been quantitatively assessed. At a pH of 8.0, the enzyme demonstrates robust activity. The kinetic parameters for the isomerization of OMA to KCH have been determined, highlighting the enzyme's high proficiency. ebi.ac.uk

The turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per second, is approximately 1300 s⁻¹. ebi.ac.uk The catalytic efficiency (kcat/Km), a measure of how efficiently the enzyme converts substrate to product at low substrate concentrations, is (7.7 ± 1.5) × 10⁶ M⁻¹ s⁻¹. ebi.ac.uk These values indicate that LigU is a highly efficient catalyst.

Table 1: Kinetic Parameters of LigU for the Isomerization of OMA

| Kinetic Parameter | Value |

|---|---|

| kcat | 1300 ± 120 s⁻¹ |

| kcat/Km | (7.7 ± 1.5) × 10⁶ M⁻¹ s⁻¹ |

Data determined at pH 8.0. Source: ebi.ac.uk

Based on its amino acid sequence, LigU shows a close relationship to other known isomerases. Its sequence is most similar to that of methylaconitate isomerase (PrpF) from Shewanella oneidensis and methylitaconate-Δ-isomerase (Mii) from Eubacterium barkeri. ebi.ac.uk This homology suggests a shared evolutionary origin and likely a similar structural fold and catalytic mechanism, placing LigU within a broader family of isomerases that act on related acidic substrates.

LigJ Hydratase-Mediated Hydration of (2Z)-4-oxobut-2-ene-1,2,4-tricarboxylic Acid (KCH)

Following its formation by LigU, KCH becomes the specific substrate for the next enzyme in the pathway, LigJ hydratase. ebi.ac.uk LigJ, also from Sphingobium sp. SYK-6, catalyzes the reversible hydration of KCH to produce 4-carboxy-4-hydroxy-2-oxoadipate (CHA). nih.govfigshare.comacs.org This reaction is a critical step in the catabolism of lignin-derived aromatic compounds. acs.org

LigJ is a member of the amidohydrolase superfamily and employs a sophisticated mechanism to hydrate (B1144303) the double bond of KCH. figshare.comacs.org The active site contains a single, essential zinc ion. nih.govfigshare.comacs.org The proposed catalytic mechanism involves the following key steps:

A specific amino acid residue, Glutamate-284 (Glu-284), acts as a general base. It abstracts a proton from a water molecule that is positioned within the active site. nih.govfigshare.comacs.org

The resulting hydroxide (B78521) ion performs a nucleophilic attack on the C4 atom of the KCH substrate. nih.govfigshare.com This step is facilitated by the zinc ion, which polarizes the carbonyl group at C2 of the substrate, helping to delocalize the resulting negative charge. nih.govfigshare.com

The side chain of Glu-284, now protonated, functions as a general acid. It donates a proton to the C3 atom of the substrate. nih.govfigshare.com

This sequence of events results in the syn-addition of water across the C3-C4 double bond of KCH. nih.govfigshare.com

The critical role of Glu-284 is confirmed by mutagenesis studies, where an E284Q mutant was found to be incapable of catalyzing the hydration reaction. nih.govfigshare.comacs.org The reaction produces a chiral center at the C4 position with a specific S stereochemistry. nih.govfigshare.comacs.org

The three-dimensional crystal structure of LigJ has been solved, providing significant insight into its function. The enzyme adopts a distorted (β/α)₈-barrel fold, a common structural motif in enzymes. nih.govfigshare.comacs.org The active site, containing the catalytic zinc ion, is located at the C-terminal end of the central β-barrel. nih.govfigshare.comacs.org

Structural studies have successfully captured the enzyme in several states:

Apo-enzyme (PDB entry 6DWV): The structure of LigJ without any bound ligand. figshare.comacs.org

Product-bound complex (PDB entry 6DXQ): The structure with the product, CHA, bound in the active site. In this complex, CHA is directly ligated to the zinc ion, having displaced a water molecule from the metal's coordination shell. nih.govfigshare.comacs.org

Substrate-bound complex (PDB entry 6DXS): To visualize the enzyme-substrate interaction, the structure of the inactive E284Q mutant was determined in the presence of the substrate, KCH. nih.govfigshare.comacs.org

These structural snapshots provide a detailed view of how the substrate and product are oriented within the active site, supporting the proposed catalytic mechanism and explaining the high specificity and stereoselectivity of the enzyme.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| (2Z)-4-oxobut-2-ene-1,2,4-tricarboxylate | KCH |

| (2Z)-4-oxobut-2-ene-1,2,4-tricarboxylic Acid | KCH |

| (3Z)-2-keto-4-carboxy-3-hexenedioate | KCH |

| (4E)-oxalomesaconate | OMA |

| 4-carboxy-4-hydroxy-2-oxoadipate | CHA |

| Pyruvate (B1213749) | |

| Oxaloacetate | |

| Protocatechuate | PCA |

| Zinc | Zn²⁺ |

Structural Biology of LigJ-Substrate Complex Formation

Active Site Architecture and Metal Coordination

The structural framework of LigJ is essential for its catalytic function. It belongs to the amidohydrolase superfamily and adopts a distorted (β/α)₈-barrel fold, a common architecture for enzymes. nih.gov At the heart of its active site, located at the C-terminal end of the central β-barrel, is a single, catalytically crucial zinc ion (Zn(II)). nih.govresearchgate.net

This mono-zinc center is coordinated by three histidine residues. researchgate.net Structural analysis of LigJ with its product, CHA, reveals that the product binds directly to the zinc ion, displacing a single water molecule from the metal's coordination shell. nih.gov This interaction suggests a mechanism where the zinc ion does not activate a water molecule for attack, but instead polarizes the carbonyl oxygen of the substrate, this compound, thereby facilitating the reaction. researchgate.net

Stereochemical Outcomes of Hydration at C4

The hydration reaction catalyzed by LigJ is stereospecific. The addition of a water molecule across the C3-C4 double bond of the substrate results in the formation of a new chiral center at the C4 position. nih.gov Crystallographic studies have definitively shown that this process yields a product with S stereochemistry at C4. nih.gov The mechanism involves the syn-addition of water to the double bond of the substrate. nih.gov This precise control over stereochemistry is a hallmark of enzymatic catalysis, ensuring the production of a specific isomer for subsequent metabolic steps.

Site-Directed Mutagenesis Studies of LigJ (e.g., E284Q Mutant)

To elucidate the roles of specific amino acid residues in the catalytic mechanism, site-directed mutagenesis has been employed. nih.govspringernature.com A key study focused on the glutamate (B1630785) residue at position 284 (Glu-284). nih.gov When this residue was replaced with glutamine (a mutation denoted as E284Q), the enzyme's ability to hydrate this compound was completely abolished. nih.gov

The crystal structure of the inactive E284Q mutant was determined in the presence of the substrate, providing critical insights. nih.gov This research, combined with the structure of the wild-type enzyme with its product, led to a proposed mechanism where Glu-284 functions as a general acid-base catalyst. nih.govresearchgate.net It is believed that the carboxylate side chain of Glu-284 first acts as a general base, abstracting a proton from a bound water molecule to enable its nucleophilic attack at the C4 position of the substrate. nih.gov Following this, the now-protonated glutamic acid acts as a general acid, donating a proton to the C3 position, completing the hydration. nih.gov The change in the kinetic rate profile for the E284Q mutant further supports the critical role of Glu-284 in catalysis. researchgate.net

Kinetic Parameters Governing LigJ Catalysis

The efficiency of LigJ in catalyzing the hydration of this compound has been quantified through kinetic studies. These parameters describe the rate at which the enzyme can convert the substrate to product. At a pH of 8.0, the kinetic constants for the reaction have been determined. nih.gov

The turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per second, is 25 s⁻¹. nih.gov The catalytic efficiency (kcat/Km), which reflects how efficiently the enzyme binds and converts the substrate at low concentrations, is 2.6 × 10⁶ M⁻¹ s⁻¹. nih.gov

Table 1: Kinetic Parameters for LigJ Catalysis

| Parameter | Value | Unit |

|---|---|---|

| k_cat | 25 | s⁻¹ |

Broader Enzymatic Context and Metabolic Interplay

The reaction catalyzed by LigJ does not occur in isolation but is part of a larger metabolic pathway dedicated to breaking down complex aromatic compounds derived from lignin (B12514952). ebi.ac.uknih.gov

Identification of Additional Enzymes Interacting with this compound

This compound serves as a metabolic link between two key enzymes in the protocatechuate 4,5-cleavage pathway in Sphingobium sp. SYK-6. ebi.ac.uk The enzyme directly responsible for its formation is LigU. ebi.ac.uk LigU is a 1,3-allylic isomerase that catalyzes the isomerization of the double bond in (4E)-oxalomesaconate (OMA) to produce this compound (in its KCH form). ebi.ac.uk This product of the LigU reaction is the preferred substrate for the subsequent enzyme, LigJ. ebi.ac.uk

Upstream of LigU, the enzyme LigI catalyzes the hydrolysis of 2-pyrone-4,6-dicarboxylate to generate OMA, the substrate for LigU. ebi.ac.uk Therefore, the metabolism of this compound is directly dependent on the preceding activity of LigU and indirectly on LigI.

Regulatory Mechanisms Governing Enzymatic Flux through this compound

The available scientific literature primarily details the structural and catalytic properties of the enzymes involved in the transformation of this compound. ebi.ac.uknih.govresearchgate.net Specific regulatory mechanisms that directly control the metabolic flux through this particular intermediate, such as allosteric regulation or post-translational modifications of LigU or LigJ, are not extensively described in the referenced studies. The regulation of this pathway is likely controlled at the level of gene expression, where the presence of lignin-derived compounds induces the synthesis of the necessary catabolic enzymes. However, detailed information on the specific regulation of this enzymatic step is not provided in the source materials.

Table 2: Compound Names Mentioned in this Article

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| KCH | (3Z)-2-keto-4-carboxy-3-hexenedioate |

| CHA | (4S)-4-carboxy-4-hydroxy-2-oxoadipate |

| OMA | (4E)-oxalomesaconate |

Synthetic Methodologies and Chemical Derivatization of 2z 4 Oxobut 2 Ene 1,2,4 Tricarboxylate and Analogues

Stereoselective Organic Synthesis of (Z)-But-2-enoate Derivatives

The synthesis of alkenes is a central theme in organic chemistry, with the configuration of the double bond significantly impacting molecular properties. While the formation of the more stable E-isomer is often thermodynamically favored, a number of methods have been developed to selectively produce Z-alkenes. researchgate.net These approaches are critical for preparing compounds like (2Z)-4-oxobut-2-ene-1,2,4-tricarboxylate.

Esterification, the reaction between a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis. youtube.com In the context of producing (Z)-but-2-enoate derivatives, the primary challenge lies in controlling the stereochemistry of the C=C double bond.

Direct esterification of a pre-existing (Z)-alkenoic acid is a straightforward approach. Various methods can be employed, from classic Fischer esterification using an acid catalyst and heat to milder, more sophisticated techniques. youtube.comorganic-chemistry.org For instance, the use of a 2,2'-biphenol-derived phosphoric acid catalyst can promote dehydrative esterification without the need to remove water. organic-chemistry.org However, the main synthetic challenge is often the initial creation of the Z-configured acid precursor.

Several advanced stereoselective methods have been developed to favor the Z-isomer during the olefination process itself:

Modified Horner-Wadsworth-Emmons (HWE) Reaction: While the standard HWE reaction typically yields E-alkenes, modifications can lead to high Z-selectivity. The use of specific phosphonate (B1237965) reagents, such as methyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionate, in combination with reagents like Sn(OTf)₂ and N-ethylpiperidine, has been shown to produce tetrasubstituted (Z)-alkenes from aryl alkyl ketones with excellent selectivity. researchgate.net

Still-Gennari Olefination: This modification of the HWE reaction utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) to reliably produce Z-alkenes.

Ring-Closing Metathesis (RCM): Catalyst-controlled RCM using molybdenum-based monoaryloxide pyrrolide complexes can generate macrocyclic Z-enoates with high selectivity (79:21 to >98:2 Z/E). nih.gov

Synthesis via Isomerization: A straightforward route to esters of (E)-3-alkyl-4-oxo-2-butenoic acid proceeds through the corresponding Z-isomer. tandfonline.com In this method, an aliphatic aldehyde and glyoxylic acid condense to form a 3-alkyl-4-hydroxybutenolide, which is then converted to the methyl (Z)-3-alkyl-4-oxo-2-butenoate. This Z-ester can then be isomerized to the E-ester if desired, but its synthesis demonstrates a viable pathway to the Z-configured intermediate. tandfonline.com

The choice of method depends on the specific substitution pattern and the scale of the reaction. For complex molecules, catalytic methods that offer high stereocontrol are often preferred.

A direct and efficient route to certain (Z)-but-2-enoate precursors involves the reaction of maleic anhydride (B1165640) with anilines. Maleic anhydride is a cyclic anhydride that inherently possesses Z-geometry. Its reaction with a nucleophile like an amine proceeds via a nucleophilic acyl substitution. rsc.orgzbaqchem.com

The mechanism involves the nucleophilic attack of the aniline's nitrogen atom on one of the electrophilic carbonyl carbons of the maleic anhydride ring. chegg.combrainly.com This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate, which then collapses to yield an N-arylmaleamic acid. rsc.orgbrainly.com This product, a dicarboxylic acid monoamide, preserves the original Z-configuration of the double bond from the maleic anhydride starting material. rsc.orgresearchgate.net

This reaction is typically exothermic and can be carried out under mild conditions, often at room temperature in solvents like diethyl ether or acetic acid. rsc.orgmdpi.com The resulting N-arylmaleamic acids are valuable intermediates for synthesizing a variety of other compounds, including N-substituted maleimides through a subsequent dehydration/cyclization step. tandfonline.comiosrjournals.org

Table 1: Synthesis of N-Arylmaleamic Acids

| Reactants | Solvent | Conditions | Product | Yield | Reference |

| Maleic Anhydride, Aniline | Diethyl Ether | Room Temp, 90 min | N-phenylmaleamic acid | High | rsc.org |

| Maleic Anhydride, 4-Chloroaniline | THF | Room Temp | N-(4-chloro)maleanilic acid | - | tandfonline.com |

| Maleic Anhydride, Diamines | Acetic Acid | Reflux | Dimaleamic Acids | 16-62% | mdpi.comresearchgate.net |

The ketone functionality within 4-oxobut-2-enoate derivatives provides a reactive handle for further derivatization, notably through the formation of hydrazones. Hydrazones are formed by the reaction of a carbonyl compound (an aldehyde or ketone) with hydrazine (B178648) or its derivatives. wikipedia.orgnih.gov This condensation reaction is reversible and is often a key step in the synthesis of various heterocyclic systems. nih.gov

For a substrate like 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, reaction with hydrazine hydrate (B1144303) leads to an intramolecular cyclization, forming a pyridazinone ring system. researchgate.net Pyridazinones are a class of heterocyclic compounds with a wide range of documented biological activities. aminer.cnnih.govnih.govmdpi.com The general pathway involves the initial formation of a hydrazone at the ketone position, followed by a ring-closing reaction where the terminal nitrogen of the hydrazine attacks one of the carboxyl groups (or its ester derivative), leading to the stable six-membered pyridazinone ring after dehydration.

The synthesis of pyridazinones can be achieved through a flexible three-step sequence starting from an α,β-unsaturated levulinate (a 4-oxopentanoate (B1231505) derivative), which involves a Michael-type addition, followed by hydrazone formation and cyclization. nih.gov Alkynyl hydrazones can also be synthesized from 2-oxo-3-butynoates and hydrazine, which can then be transformed into other useful intermediates. organic-chemistry.org These pathways highlight the versatility of the butenoate scaffold in constructing complex heterocyclic architectures.

Analogues such as oxobutane-tetracarbonitriles represent a different class of derivatives. A method for the synthesis of 4-oxobutane-1,1,2,2-tetracarbonitriles that incorporate a phenolic moiety has been developed. rsc.orgmdpi.com This synthesis is based on the reaction between tetracyanoethylene (B109619) (TCNE) and 4-hydroxyphenyl-substituted ketones under mild conditions. rsc.orgmdpi.com

These compounds are highly functionalized and serve as valuable substrates for diversity-oriented synthesis (DOS), an approach used to generate libraries of small molecules with diverse structures and potential practical applications. mdpi.com The presence of the phenolic hydroxyl group provides an additional site for functionalization, enhancing their utility in creating derivatives with tunable optical or biological properties. rsc.orgmdpi.com

Table 2: Synthesis of Phenolic 4-Oxobutane-1,1,2,2-tetracarbonitriles (OTCs)

| Ketone Reactant | Reagent | Conditions | Product Type | Reference |

| 4-Hydroxyphenyl-substituted ketones | Tetracyanoethylene (TCNE) | Mild | OTCs with a phenolic moiety | rsc.orgmdpi.com |

Industrial Scale-Up and Process Optimization

Moving from laboratory-scale synthesis to industrial production requires significant process optimization to ensure safety, efficiency, cost-effectiveness, and scalability.

Continuous flow chemistry has emerged as a powerful technology for the industrial synthesis of chemical compounds, offering numerous advantages over traditional batch processing. brainly.com These advantages include enhanced heat and mass transfer, improved safety for handling hazardous reagents or exothermic reactions, and the potential for streamlined multi-step syntheses. brainly.com

For compounds related to but-2-enoates, continuous flow reactors have been successfully implemented. A notable example is the synthesis of beta-amino crotonates (a type of enoate), which are important intermediates for pharmaceuticals. tandfonline.com A process using a tubular reactor demonstrated complete conversion of substrates within 30 seconds, yielding a high-purity product. tandfonline.com This method can be designed as a zero-water discharge process, enhancing its environmental credentials. tandfonline.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Related Compounds

| Feature | Batch Processing | Continuous Flow Processing | Reference |

| Safety | Higher risk with hazardous reagents/exotherms | Lower risk due to small reactor volume | brainly.com |

| Heat/Mass Transfer | Often limited | Highly efficient | brainly.com |

| Scalability | Can be complex and costly | More flexible and often cheaper to scale up | brainly.com |

| Reaction Time | Longer (hours to days) | Significantly shorter (seconds to minutes) | tandfonline.comchegg.com |

| Product Yield | Variable | Often higher and more consistent | tandfonline.comchegg.comorganic-chemistry.org |

Coordination Chemistry and Material Science Applications

The unique structural attributes of this compound, featuring multiple carboxylic acid groups, position it as a versatile ligand in coordination chemistry and a building block for advanced materials. Its potential for chelation and bridging allows for the construction of intricate molecular architectures with diverse applications.

Design and Synthesis of Organotin(IV) Complexes with Tricarboxylate Ligands

The synthesis of organotin(IV) complexes with carboxylate ligands, including tricarboxylates analogous to this compound, is a well-established area of research. These syntheses are typically achieved through condensation reactions between an organotin(IV) halide and the corresponding carboxylic acid or its salt.

The general synthetic route often involves reacting organotin(IV) chlorides with the sodium salt of the carboxylate ligand in a suitable solvent, such as chloroform, under reflux for several hours. nih.gov The resulting complexes can be isolated as crystalline or powdered solids in high yields. nih.gov An alternative method involves the direct reaction of the organotin(IV) chloride with the carboxylic acid in the presence of a base, like sodium hydroxide (B78521), to facilitate the formation of the carboxylate salt in situ. researchgate.net The purity of the synthesized complexes is often indicated by a narrow melting point range. nih.gov

The stoichiometry of the reactants plays a crucial role in determining the final structure of the complex. For instance, diorganotin(IV) species can react with bidentate carboxylate ligands to form complexes with the general formula R₂SnL₂, while triorganotin(IV) moieties can form R₃SnL complexes. nih.gov The coordination mode of the carboxylate ligand to the tin center can vary, leading to different structural motifs. Common coordination modes include monodentate, bidentate (chelating), and bridging bidentate. nih.govnih.gov These different coordination environments can be elucidated using spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn). nih.govresearchgate.netuobaghdad.edu.iq For example, the difference in chemical shifts in ¹³C NMR can indicate whether the carboxylate ligand is acting in a bidentate or monodentate fashion. nih.gov

Below is a table summarizing the synthetic approaches for organotin(IV) carboxylate complexes based on analogous systems.

| Organotin(IV) Precursor | Ligand Type | Reaction Conditions | General Product Formula | Coordination Mode | References |

| Diorganotin(IV) Dichloride | Carboxylate Salt (NaL) | Reflux in Chloroform | R₂SnL₂ | Bidentate | nih.gov |

| Triorganotin(IV) Chloride | Carboxylate Salt (NaL) | Reflux in Chloroform | R₃SnL | Bridging Bidentate | nih.gov |

| Triorganotin(IV) Chloride | Carboxylic Acid (HL) + NaOH | Condensation Reaction | R₃SnL | Not Specified | researchgate.net |

| Diorganotin(IV) Dichloride | Carboxylic Acid (HL) + NaOH | Condensation Reaction | R₂SnL₂ | Not Specified | researchgate.net |

Supramolecular Architectures and Self-Assembly from Derivatives

The ability of tricarboxylate ligands to act as multitopic connectors makes them ideal candidates for the construction of supramolecular architectures through self-assembly processes. These processes can lead to the formation of complex and functional materials such as metal-organic frameworks (MOFs) and metallogels.

One prominent example of a tricarboxylate ligand used in this context is benzene-1,3,5-tricarboxylic acid (H₃BTC). acs.org This ligand can react with metal ions, such as iron(III), to form MOFs. acs.org The synthesis of such materials can be achieved through methods like layer-by-layer deposition, where a substrate is alternately exposed to solutions of the metal salt and the tricarboxylate ligand, leading to the gradual growth of the MOF structure. acs.org

Another fascinating application of tricarboxylate ligands is in the formation of supramolecular metallogels. For instance, a tri-carboxylic acid derivative of 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) has been shown to form a hydrogel. nih.gov Upon complexation with lanthanide ions like europium(III), this system self-assembles into a luminescent and healable metallogel. nih.gov The self-assembly is driven by the coordination of the carboxylate groups and the triazole nitrogen atoms to the metal center, leading to the formation of a three-dimensional network that entraps the solvent.

The table below outlines examples of supramolecular structures formed from tricarboxylate analogues.

| Tricarboxylate Ligand Analogue | Metal Ion/Partner | Resulting Supramolecular Structure | Key Features | References |

| Benzene-1,3,5-tricarboxylic acid (H₃BTC) | Iron(III) chloride (FeCl₃) | Metal-Organic Framework (MOF) | Layer-by-layer assembly | acs.org |

| 2,6-bis(1,2,3-triazol-4-yl)pyridine-tricarboxylic acid | Europium(III) (Eu³⁺) | Supramolecular Metallogel | Luminescent, Healable | nih.gov |

Advanced Research Methodologies for Investigating 2z 4 Oxobut 2 Ene 1,2,4 Tricarboxylate

Spectroscopic Approaches for Structural and Mechanistic Insights

Spectroscopy is a cornerstone for the non-destructive analysis of (2Z)-4-oxobut-2-ene-1,2,4-tricarboxylate, enabling detailed structural elucidation and the monitoring of its formation and conversion in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise atomic arrangement of organic compounds. researchgate.netethernet.edu.et For this compound, both ¹H and ¹³C NMR are instrumental. Studies on the lignin (B12514952) degradation pathway in Sphingobium sp. SYK-6 have utilized ¹H and ¹³C NMR to demonstrate the enzymatic isomerization of (4E)-oxalomesaconate (OMA) to (3Z)-2-keto-4-carboxy-3-hexenedioate (KCH), an alternate name for this compound. ebi.ac.uk This confirmed the migration of the double bond via a 1,3-allylic isomerization, which was crucial for elucidating the metabolic pathway. ebi.ac.uk

By analyzing chemical shifts, coupling constants, and through-space interactions (via 2D NMR techniques like NOESY), researchers can confirm the Z-configuration of the double bond and the connectivity of the carboxylate and oxo functional groups. researchgate.netresearchgate.net Furthermore, NMR is invaluable for reaction monitoring, allowing researchers to track the kinetics of enzymatic reactions involving this compound, such as its hydration by LigJ hydratase to form 4-carboxy-4-hydroxy-2-oxoadipate. ebi.ac.uk

Interactive Table 1: Expected NMR Data for (2Z)-4-oxobut-2-ene-1,2,4-tricarboxylic acid Note: This table represents expected values based on typical chemical shift ranges for the functional groups present.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity / Coupling |

| ¹H | Vinylic Proton | 6.0 - 7.5 | Doublet |

| ¹H | Aliphatic Protons | 2.5 - 3.5 | Multiplet |

| ¹³C | Carbonyl (Ketone) | 190 - 210 | Singlet |

| ¹³C | Carbonyl (Carboxylate) | 165 - 185 | Singlet |

| ¹³C | Vinylic Carbons (C=C) | 120 - 150 | Singlet/Doublet |

| ¹³C | Aliphatic Carbon | 30 - 50 | Singlet/Triplet |

Mass spectrometry (MS) is a highly sensitive technique essential for identifying and quantifying metabolites in complex biological samples. nih.gov In metabolomic profiling, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is used to detect this compound. nih.gov The first step involves determining the accurate mass of the molecular ion, which allows for the calculation of its elemental formula (C₇H₃O₇ for the trianion). ebi.ac.uknih.gov

To confirm the identity, tandem mass spectrometry (MS/MS) is employed. The molecular ion is isolated and fragmented, producing a characteristic pattern of product ions. This fragmentation fingerprint is unique to the molecule's structure and can be compared against databases or authentic standards for unambiguous identification. nih.gov This methodology is crucial for distinguishing this compound from other isobaric compounds (molecules with the same formula but different structures) that may be present in a biological extract. nih.gov

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub For this compound, the IR spectrum would display a series of characteristic absorption bands that confirm its key structural features. libretexts.orglibretexts.org

The presence of multiple carbonyl groups and a carbon-carbon double bond are the most prominent features. The spectrum would show a sharp, intense absorption for the ketone C=O stretch and distinct absorptions for the carboxylate C=O groups. The C=C double bond of the ene system would also produce a characteristic peak, although typically weaker than the carbonyl signals. pressbooks.pubyoutube.com

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Ketone | C=O | 1705 - 1725 | Strong, Sharp |

| Carboxylate | C=O | 1700 - 1750 | Strong |

| Alkene | C=C | 1620 - 1680 | Medium to Weak |

| Carboxylic Acid (if protonated) | O-H | 2500 - 3300 | Broad |

| Alkane | C-H | 2850 - 3000 | Medium |

X-ray Crystallography in Enzymatic Reaction Mechanisms

X-ray crystallography provides unparalleled, high-resolution three-dimensional structures of molecules, offering a static snapshot of enzyme-ligand interactions at the atomic level.

To understand how enzymes recognize and process substrates like this compound, researchers crystallize the enzyme while it is bound to the substrate or a stable analogue. For example, the enzyme 4-oxalocrotonate decarboxylase (NahK) from Pseudomonas putida G7, which acts on a closely related substrate, has been studied extensively. nih.govrcsb.org Crystal structures of NahK have been solved at high resolution (e.g., 1.74 Å) in both its apo (unbound) form and in complex with various substrate analogues. rcsb.org These structures precisely map the active site, revealing the specific amino acid residues that interact with the ligand through hydrogen bonds, electrostatic interactions, and van der Waals forces. This provides a structural blueprint for understanding substrate specificity. nih.gov

Interactive Table 3: Example Crystallographic Data for an Enzyme-Ligand Complex Data based on the apo structure of 4-oxalocrotonate decarboxylase (PDB ID: 5D2F), an enzyme relevant to the compound's metabolic pathway. rcsb.org

| Parameter | Value |

| PDB ID | 5D2F |

| Method | X-RAY DIFFRACTION |

| Resolution | 1.74 Å |

| R-Value Work | 0.168 |

| R-Value Free | 0.211 |

| Total Atoms | 2,464 |

| Modeled Residues | 263 |

A key insight from X-ray crystallography is the ability to visualize conformational changes that occur upon substrate binding. nih.gov By comparing the crystal structures of the apo-enzyme with the enzyme-ligand complex, researchers can identify dynamic movements essential for catalysis. nih.gov In the case of 4-oxalocrotonate decarboxylase, structural analysis revealed a "lid domain" that closes over the active site upon substrate binding. nih.gov This movement sequesters the substrate from the solvent and correctly positions it relative to the catalytic residues and the required Mg²⁺ cofactor, facilitating the decarboxylation reaction. These structural snapshots provide critical evidence for proposed reaction mechanisms and help explain how the enzyme achieves its catalytic power. nih.govnih.gov

Computational Chemistry and Molecular Modeling

Computational approaches are indispensable for predicting the properties and interactions of novel metabolites before, or in conjunction with, experimental validation. nih.gov These in silico methods provide a framework for understanding the molecule's behavior at an atomic level.

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are used to determine the thermodynamics and kinetics of chemical reactions, providing insights that are difficult to obtain experimentally. researchgate.net For a compound like this compound, these calculations would be crucial for understanding its stability and the feasibility of its formation.

Detailed Research Findings: By applying quantum chemical methods, researchers can calculate the Gibbs free energy (ΔG) for the hypothetical reactions that produce or consume this compound. researchgate.net For instance, one could model its formation from the condensation of glyoxylate (B1226380) and pyruvate (B1213749). A negative ΔG would indicate a thermodynamically favorable reaction. Furthermore, these methods can map the reaction coordinate and identify the transition state structure—the highest energy point along the reaction pathway. wikipedia.org The energy of this transition state determines the reaction's activation energy, a key factor in its kinetic viability. wikipedia.org Such calculations have been used extensively to study the thermodynamics of the TCA cycle, providing a precedent for analyzing analogous novel pathways. researchgate.netresearchgate.net

Table 1: Illustrative Quantum Chemical Calculation Data

This table presents hypothetical data for the formation of this compound from Precursor A and Precursor B, as would be determined by quantum chemical calculations.

| Parameter | Value (kcal/mol) | Interpretation |

|---|---|---|

| ΔH (Enthalpy of Reaction) | -15.5 | The reaction is exothermic, releasing heat. |

| ΔS (Entropy of Reaction) | -0.01 | A small decrease in disorder. |

| ΔG (Gibbs Free Energy at 298K) | -12.5 | The reaction is spontaneous and thermodynamically favorable under standard conditions. |

| Activation Energy (Ea) | +25.0 | A moderate energy barrier exists, suggesting the reaction may require enzymatic catalysis to proceed at a significant rate. |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. nih.govyoutube.com This method is essential for identifying potential enzymes that could interact with this compound and for understanding the molecular basis of this recognition.

Detailed Research Findings: A researcher would screen a library of metabolic enzymes against the 3D structure of this compound. The docking algorithm calculates a "binding score," often expressed in kcal/mol, which estimates the binding affinity. mdpi.com A lower score typically indicates a more stable protein-ligand complex. mdpi.combiorxiv.org The simulation also reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. biorxiv.orgplos.org For example, a docking simulation might predict that the compound binds strongly to an uncharacterized dehydrogenase, with its carboxylate groups forming salt bridges with lysine (B10760008) and arginine residues in the active site. These predictions guide further experimental validation. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding pose over time in a simulated physiological environment. biorxiv.orgplos.org

Table 2: Illustrative Molecular Docking Results

This table shows hypothetical docking scores and key interactions for this compound with several candidate enzymes from the TCA cycle.

| Enzyme Candidate | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Citrate (B86180) Synthase | -5.8 | His274, Arg329 | Hydrogen Bond, Electrostatic |

| Isocitrate Dehydrogenase | -8.2 | Arg119, Arg129, Tyr139 | Hydrogen Bonds, Pi-Stacking |

| Aconitase | -7.5 | Ser642, Arg447 | Hydrogen Bond, Electrostatic |

| Malate Dehydrogenase | -6.1 | Asp53, Arg81 | Hydrogen Bonds |

In Silico Pathway Reconstruction and Flux Analysis

Once potential enzymatic reactions are identified, they can be integrated into larger metabolic models. nih.gov In silico pathway reconstruction uses genomic and biochemical data to build a comprehensive map of an organism's metabolism. nih.govmdpi.com Flux Balance Analysis (FBA) is then used to simulate the flow of metabolites through this network. nih.govmdpi.com

Detailed Research Findings: By adding the newly identified reactions involving this compound to an existing genome-scale metabolic model (like that of E. coli or human mitochondria), researchers can simulate its impact on the entire system. nih.govfrontiersin.org FBA can predict how the production or consumption of this compound affects key cellular objectives, such as biomass production or ATP synthesis, under various conditions. mdpi.com For example, a simulation might show that under high glucose conditions, carbon flux is diverted through a novel pathway involving this compound, leading to the synthesis of a valuable precursor. biorxiv.org This analysis helps to formulate hypotheses about the compound's physiological role, which can then be tested experimentally. biorxiv.org

Biochemical and Enzymatic Assay Development

Computational predictions must be validated through rigorous biochemical experiments. Developing specific assays is key to confirming the existence and quantifying the activity of the proposed metabolic pathways.

Quantitative Kinetic Studies of Enzyme Activity

Enzyme kinetics involves measuring the rate of an enzyme-catalyzed reaction under controlled conditions. These studies are fundamental to understanding how an enzyme functions and how its activity is regulated. wikipedia.org

Detailed Research Findings: Based on docking predictions, a candidate enzyme would be purified and its activity assayed in the presence of this compound and any necessary cofactors (e.g., NAD⁺/NADH). The reaction rate would be measured by monitoring the disappearance of the substrate or the appearance of a product over time, often using spectrophotometry. Key kinetic parameters, the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), would be determined. wikipedia.org The Kₘ indicates the substrate concentration at which the enzyme operates at half its maximum speed, reflecting binding affinity, while Vₘₐₓ reflects the enzyme's catalytic efficiency. wikipedia.org These values are essential for quantitative models of metabolic flux and for comparing the enzyme's efficiency with its novel substrate versus its known substrates. creative-proteomics.comnih.gov

Table 3: Illustrative Enzyme Kinetic Parameters

This table provides hypothetical kinetic data for a purified "Candidate Enzyme" with this compound as the substrate.

| Parameter | Value | Unit | Significance |

|---|---|---|---|

| Kₘ (Michaelis-Menten Constant) | 150 | µM | Reflects the affinity of the enzyme for the substrate. A moderate value suggests plausible physiological interaction. |

| Vₘₐₓ (Maximum Velocity) | 25 | µmol/min/mg | The maximum rate of the reaction under saturating substrate conditions. |

| k_cat (Turnover Number) | 12.5 | s⁻¹ | The number of substrate molecules converted to product per enzyme molecule per second. |

| k_cat/Kₘ (Catalytic Efficiency) | 8.3 x 10⁴ | M⁻¹s⁻¹ | Represents the overall efficiency of the enzyme, accounting for both binding and catalysis. |

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the path of atoms through metabolic pathways. nih.govnih.gov By supplying cells with a substrate enriched with a stable isotope (like ¹³C or ¹⁵N), researchers can track the incorporation of these labeled atoms into downstream metabolites. mdpi.comspringernature.com

Detailed Research Findings: To confirm the in vivo relevance of a pathway involving this compound, cells could be cultured with a specifically labeled precursor, such as [U-¹³C₆]-glucose or [U-¹³C₅]-glutamine. mdpi.commdpi.com After a set period, cellular metabolites are extracted and analyzed using mass spectrometry or NMR. The detection of a mass shift in the pool of this compound corresponding to the incorporation of ¹³C atoms would provide definitive evidence of its synthesis from the supplied precursor. nih.govmdpi.com The specific pattern of labeling (the isotopologue distribution) can reveal the precise biochemical route taken, confirming, for example, that two carbons came from an acetyl-CoA-derived unit and four from an oxaloacetate-derived unit. mdpi.com This technique allows for the direct measurement of metabolic flux, providing a dynamic view of the compound's role within the cell's metabolic network. nih.gov

Future Directions and Emerging Research Avenues for 2z 4 Oxobut 2 Ene 1,2,4 Tricarboxylate

Exploration of Undiscovered Metabolic Roles and Interactions

The current understanding of (2Z)-4-oxobut-2-ene-1,2,4-tricarboxylate's metabolic role is primarily centered on its degradation in certain bacteria. In Pseudomonas ochraceae, this compound is a metabolite derived from phthalate. Its degradation is accomplished by two distinct enzymes that convert it into pyruvate (B1213749) and oxaloacetate. nih.gov Enzyme I, a hydro-lyase, hydrates 4-oxalmesaconate to 4-oxalcitramalate. nih.gov Enzyme II, an aldolase, then cleaves 4-oxalcitramalate into pyruvate and oxaloacetate. nih.gov This known pathway, part of the broader protocatechuate 4,5-cleavage pathway in soil bacteria like Sphingobium sp. SYK-6, highlights the compound's involvement in the catabolism of aromatic compounds. ebi.ac.uk

Future research could investigate the presence of this or similar pathways in a wider range of microorganisms and even in higher organisms. The tricarboxylic acid (TCA) cycle, a central hub of carbon metabolism, is known to have variations and branches in different organisms, such as the branched TCA pathway in Plasmodium falciparum which utilizes amino acids like glutamate (B1630785) and glutamine as primary carbon sources. nih.gov It is plausible that this compound could be an intermediate in yet undiscovered metabolic networks, potentially linking to other central metabolic pathways.

Furthermore, the interactions of this compound with other cellular components are largely unknown. Research could focus on identifying potential protein binding partners, regulatory effects on enzymes, or its role as a signaling molecule. The discovery of oncometabolites like 2-hydroxyglutarate, which is involved in cancer progression, underscores the importance of investigating the roles of seemingly minor metabolites. mdpi.com

Engineering Biosynthetic Pathways for Enhanced Production or Degradation

Metabolic engineering offers promising avenues for both the enhanced production and degradation of this compound. While specific engineering of its pathway is not yet documented, general principles from other systems can be applied. For instance, the biosynthesis of compounds like succinic acid and L-serine has been significantly enhanced in microbial cell factories through various strategies. nih.govacs.org These strategies include:

Enhancing Precursor Supply: Increasing the intracellular concentration of precursors to the this compound pathway could drive higher yields.

Attenuating Competing Pathways: Knocking out or downregulating genes of competing metabolic pathways can redirect metabolic flux towards the desired product. acs.org

Enzyme Engineering: The catalytic efficiency of the enzymes involved in its synthesis or degradation could be improved through protein engineering.

For degradation purposes, the enzymes from Pseudomonas ochraceae could be expressed in other organisms to confer the ability to break down this compound or related pollutants. The establishment of a heterologous biosynthetic system, as demonstrated for complex molecules like hibarimicin, could also be a viable approach for producing this compound or its derivatives for further study. engineering.org.cn

Development of Bio-Inspired Catalysts Utilizing Tricarboxylate Moieties

The tricarboxylate moiety of this compound presents an interesting structural feature for the development of bio-inspired catalysts. The multiple carboxylate groups can act as coordination sites for metal ions, creating a scaffold for catalytic activity. This is analogous to how enzymes utilize specific amino acid residues to bind substrates and facilitate reactions.

Research in this area could draw inspiration from the design of metal-organic frameworks (MOFs) and other supramolecular structures where organic linkers with multiple binding sites are used to create catalytic pockets. nih.gov The development of bio-inspired molecular catalysts for processes like hydrogen production and water splitting often involves ligands with specific functional groups that act as proton relays or create a tailored microenvironment around a metal center. ornl.govdoi.orgnih.gov The tricarboxylate structure could be incorporated into such ligands to influence the catalyst's selectivity and efficiency.

For example, a catalyst could be designed where the tricarboxylate moiety of an analogue of this compound binds to a metal center, while other parts of the molecule are engineered to facilitate a specific chemical transformation.

Advanced Synthetic Strategies for Architecturally Complex Analogues

The development of advanced synthetic strategies is crucial for creating architecturally complex analogues of this compound. Such analogues would be invaluable for structure-activity relationship (SAR) studies, allowing researchers to probe the biological functions of the parent molecule and potentially develop inhibitors or probes.

Current synthetic routes to related 4-oxo-2-butenoic acid derivatives often involve methods like microwave-assisted aldol (B89426) condensation and Friedel-Crafts acylation. ncl.ac.ukresearchgate.net More complex strategies could involve multi-step syntheses to introduce a variety of functional groups and stereochemical arrangements. For instance, the synthesis of potent inhibitors of kynurenine-3-hydroxylase involved the creation of a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their esters. nih.gov

Future synthetic work could focus on:

Stereoselective Syntheses: Developing methods to control the stereochemistry of the double bond and any chiral centers in the analogues.

Combinatorial Approaches: Utilizing techniques that allow for the rapid synthesis of a library of diverse analogues. researchgate.net

Novel Cyclization Reactions: Exploring intramolecular cyclization reactions to create rigid, conformationally constrained analogues, which can provide insights into the bioactive conformation of the molecule. chimicatechnoacta.ru

The synthesis of complex molecules, such as tricarbonylated propargylamines and their conversion to oxazole (B20620) derivatives, demonstrates the potential for creating diverse molecular architectures from multifunctional building blocks. beilstein-journals.org

Applications of Advanced Analytical Techniques in Complex Biological Systems

To fully elucidate the roles of this compound in complex biological systems, the application of advanced analytical techniques is indispensable. Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for identifying and quantifying metabolites in biological samples.

Metabolomic studies, which aim to comprehensively analyze the complete set of metabolites in a biological system, can reveal the connections between this compound and other metabolic pathways. mdpi.commdpi.com For example, tracing experiments using 13C-labeled compounds have been instrumental in revising our understanding of the TCA cycle in Plasmodium falciparum. nih.gov A similar approach could be used to trace the metabolic fate of this compound and identify its downstream and upstream metabolites.

The following table summarizes some of the advanced analytical techniques and their potential applications in studying this compound:

| Analytical Technique | Application in Studying this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound and its analogues from complex mixtures. engineering.org.cn |

| Mass Spectrometry (MS) | Identification and quantification of the compound and its metabolites in biological samples; can be coupled with HPLC (LC-MS) for enhanced separation and detection. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the compound and its analogues; can be used to study enzyme kinetics and metabolic fluxes in real-time. ebi.ac.uknih.gov |

| X-ray Crystallography | Determining the three-dimensional structure of enzymes that bind to this compound, providing insights into its binding mode and catalytic mechanism. |

The use of these techniques will be crucial in moving beyond a basic understanding of this compound and uncovering its more subtle and potentially significant roles in biology.

Q & A

Q. What are the primary synthetic routes for (2Z)-4-oxobut-2-ene-1,2,4-tricarboxylate, and how is its structure validated?

The compound can be synthesized via base-catalyzed condensation of dimethyl malonate with α,β-unsaturated carbonyl precursors, yielding triester intermediates. Structural validation typically employs nuclear magnetic resonance (NMR) for stereochemical analysis and X-ray crystallography for absolute configuration determination. For example, SHELX software is widely used for crystallographic refinement due to its robustness in handling small-molecule data .

Q. In which metabolic pathways is this compound involved?

It is a key intermediate in lysine biosynthesis via the aminoadipic pathway, where it participates in isomerization and hydration reactions. Specifically, it is linked to the conversion of homocitrate [(R)-2-hydroxybutane-1,2,4-tricarboxylate] to homoaconitate, catalyzed by homoaconitate hydratase (EC 4.2.1.36) . The compound is also implicated in bacterial gallate degradation, acting as a tautomeric intermediate in Pseudomonas putida .

Q. How is the compound detected and quantified in biological matrices?

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is the gold standard for non-targeted metabolomic profiling. For targeted analysis, isotopic labeling combined with tandem MS/MS provides high specificity. Homocitrate, a related derivative, has been detected in wheat metabolomes using these techniques .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in isomer notation (Z vs. E) for this compound?

Q. How do enzymatic vs. spontaneous tautomerization mechanisms differ for this compound?

In Pseudomonas putida KT2440, 4-oxalomesaconate tautomerase (EC 5.3.2.8) catalyzes the conversion of the keto form [(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate] to the enol form [(1Z,3Z)-4-hydroxybuta-1,3-diene-1,2,4-tricarboxylate]. Spontaneous tautomerization is pH-dependent and slower, with equilibrium favoring the enol form under physiological conditions. Kinetic assays (stopped-flow spectroscopy) and isotopic tracing are used to compare enzymatic vs. non-enzymatic rates .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

The compound’s high polarity and conformational flexibility complicate crystallization. Co-crystallization with stabilizing ligands (e.g., metal ions) or cryo-cooling techniques improves lattice stability. SHELXL’s dual-space refinement algorithms are critical for resolving disordered regions in electron density maps .

Data Contradiction Analysis

Q. Why do some studies report conflicting stereochemical assignments for this compound?

Variations in experimental conditions (e.g., pH, solvent) can shift tautomeric equilibria, leading to misassignment of isomers. For example, MetaCyc describes the keto form as (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate in gallate degradation, while KEGG assigns the (Z) configuration to the same backbone in lysine biosynthesis . Cross-validation using multiple techniques (NMR, X-ray, CD) is essential to resolve such discrepancies.

Methodological Recommendations

- Synthesis: Optimize base-catalyzed condensation in aprotic solvents (e.g., DMF) to minimize side reactions .

- Structural Analysis: Combine X-ray crystallography (SHELX refinement) with DFT-based computational modeling for robust stereochemical validation .

- Metabolic Profiling: Use LC-HRMS with isotopically labeled internal standards for quantitative accuracy in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.